molecular formula C12H17N3O2 B1356891 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine CAS No. 681004-49-9

1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine

Cat. No. B1356891
Key on ui cas rn: 681004-49-9
M. Wt: 235.28 g/mol
InChI Key: DUUNJNHSMBYVAY-UHFFFAOYSA-N
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Patent
US07868013B2

Procedure details

A homogeneous mixture of 4-fluoro-3-methylnitrobenzene 1 (20 g, 129 mmol) and N-methylpiperazine 3 (25.82 g, 258 mmol) in N-methylpyrrolidone (NMP) (10 mL) was refluxed (120° C.) under N2 for 24 hours. The reaction mixture upon cooling to room temperature was poured over a saturated NaCl solution (100 mL). The resulting solid was sonicated for approx. 30 seconds, filtered, washed with ice-cold water (2×10 mL) and dried under high vacuum to obtain 4-(4-methylpiperazinyl)-3-methylnitrobenzene 5 (28 g, 92%). 1H NMR (CD3OD): δ 8.02 (m, 2H), 7.13 (d, 1H, J=9.3 Hz), 3.08 (m, 4H), 2.66 (m, 4H), 2.38 (s, 6H); LCMS; purity: 99%, MS (m/e); 236
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
25.82 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[CH3:11].[CH3:12][N:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1.[Na+].[Cl-]>CN1CCCC1=O>[CH3:12][N:13]1[CH2:18][CH2:17][N:16]([C:2]2[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=2[CH3:11])[CH2:15][CH2:14]1 |f:2.3|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)[N+](=O)[O-])C
Name
Quantity
25.82 g
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
10 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
[Na+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture upon cooling to room temperature
CUSTOM
Type
CUSTOM
Details
The resulting solid was sonicated for approx. 30 seconds
Duration
30 s
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with ice-cold water (2×10 mL)
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)C1=C(C=C(C=C1)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 28 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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